molecular formula C17H18BrN3O3 B2744567 (Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide CAS No. 685514-48-1

(Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide

Cat. No.: B2744567
CAS No.: 685514-48-1
M. Wt: 392.253
InChI Key: CWQRSVBBKSVQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide is a useful research compound. Its molecular formula is C17H18BrN3O3 and its molecular weight is 392.253. The purity is usually 95%.
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Scientific Research Applications

Nicotinic Receptor Affinity and Bioisosteres

Homochiral E and Z isomers of certain compounds, acting as bioisosteres of nicotine, have been synthesized to explore their binding affinity at the alpha4beta2 nicotinic acetylcholine receptor. These studies suggest the potential application of structurally related compounds in modulating nicotinic receptor activity, which could have implications for developing treatments targeting neurological and neurodegenerative diseases (Pallavicini et al., 2004).

Insecticide Toxicology and Selective Action

Research into neonicotinoids, which share a part of the structural motif with the compound , reveals mechanisms of selective action beneficial for developing insecticides with minimal toxicity to non-target organisms. This research demonstrates the importance of structural specificity in designing compounds for targeted pest control while reducing environmental and health risks (Tomizawa & Casida, 2005).

Herbicidal Activity and Structural Derivatives

The synthesis and evaluation of structural derivatives of nicotinic acid for herbicidal activity suggest potential agricultural applications. Identifying active fragments from natural products and designing compounds with enhanced activity could lead to new, more effective herbicides. This approach underscores the importance of chemical synthesis and modification in agricultural chemistry (Fu et al., 2021).

Synthesis and Multicomponent Reactions

The development of synthetic methodologies for nicotinimidamides via copper-catalyzed multicomponent domino reactions demonstrates the compound's versatility in organic synthesis. Such reactions allow for the efficient generation of libraries of medicinally important compounds, highlighting the role of (Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide and its derivatives in drug discovery and development (Zhao et al., 2021).

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3/c1-11(2)12-5-6-15(14(18)8-12)23-10-16(22)24-21-17(19)13-4-3-7-20-9-13/h3-9,11H,10H2,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQRSVBBKSVQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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